1-(2-Bromophenyl)prop-2-en-1-ol
Overview
Description
1-(2-Bromophenyl)prop-2-en-1-ol is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a prop-2-en-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)prop-2-en-1-ol can be synthesized through the reaction of 2-bromobenzaldehyde with allylmagnesium bromide. This reaction typically involves the use of a Grignard reagent, which facilitates the formation of the carbon-carbon bond between the aldehyde and the allyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, often scaled up with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond in the prop-2-en-1-ol group can be reduced to form a saturated alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used in substitution reactions.
Major Products:
Oxidation: Formation of 1-(2-bromophenyl)prop-2-en-1-one.
Reduction: Formation of 1-(2-bromophenyl)propan-1-ol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Bromophenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)prop-2-en-1-ol involves its interaction with various molecular targets. The bromine atom and the hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in electrophilic aromatic substitution reactions, influencing its biological and chemical activities .
Comparison with Similar Compounds
1-(2-Bromophenyl)prop-2-en-1-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
1-(2-Bromophenyl)propan-1-ol: Similar structure but with a saturated alcohol group instead of an unsaturated one.
3-(2-Bromophenyl)prop-2-yn-1-ol: Similar structure but with a triple bond instead of a double bond
Uniqueness: 1-(2-Bromophenyl)prop-2-en-1-ol is unique due to its combination of a bromine-substituted phenyl ring and an unsaturated alcohol group
Properties
IUPAC Name |
1-(2-bromophenyl)prop-2-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-2-9(11)7-5-3-4-6-8(7)10/h2-6,9,11H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUCMPNYHIRLTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1=CC=CC=C1Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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